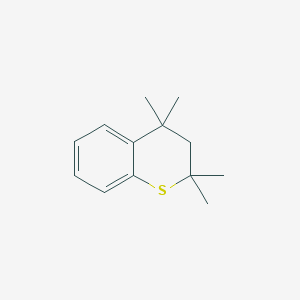
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans It is characterized by the presence of a sulfur atom in its heterocyclic structure, which is fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with a suitable electrophile, followed by cyclization to form the desired benzothiopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiopyrans depending on the reagents used.
Scientific Research Applications
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes. Additionally, the compound’s aromatic ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-amine: Similar structure with an amine group at the 6-position.
2,2,4,4-Tetramethyl-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
Uniqueness
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of the sulfur atom, which imparts distinct redox properties and reactivity compared to its nitrogen analogs. This makes it valuable in specific chemical and biological applications.
Properties
CAS No. |
132102-28-4 |
|---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3H-thiochromene |
InChI |
InChI=1S/C13H18S/c1-12(2)9-13(3,4)14-11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 |
InChI Key |
DNUAGQGSSJASDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(SC2=CC=CC=C21)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
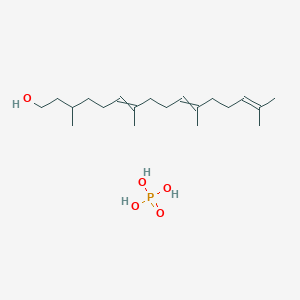
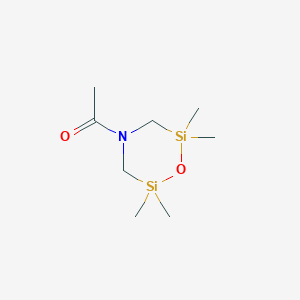
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
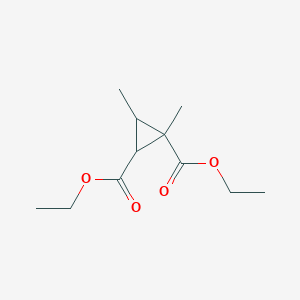
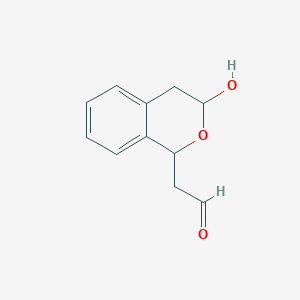
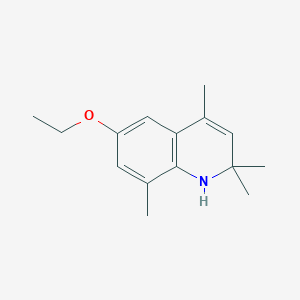
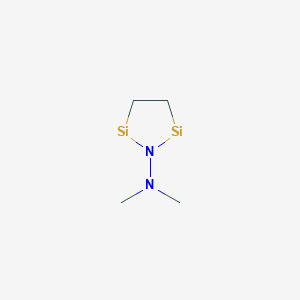
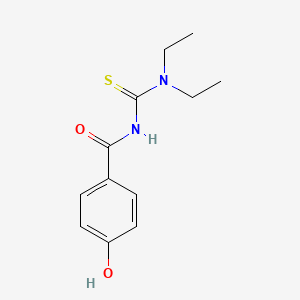
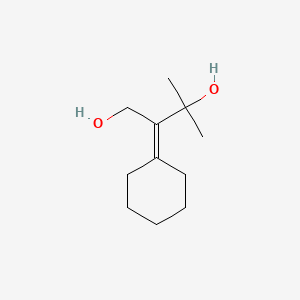


![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
